Sigma-1 Receptor Affinity: 5-Fold Improvement of Diazepane Scaffold over Piperazine Analog
The 1,4-diazepane scaffold, which is the core of Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate, demonstrates a significant increase in sigma-1 receptor binding affinity compared to its six-membered piperazine counterpart. A direct comparison of the 1,4-dibenzyl-1,4-diazepane derivative (4a) to its direct piperazine homolog (3a) revealed a Ki value of 7.4 nM for the diazepane, compared to 38 nM for the piperazine [1]. This represents a 5-fold improvement in affinity attributable solely to ring expansion.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 7.4 nM (for 1,4-dibenzyl-1,4-diazepane derivative 4a) |
| Comparator Or Baseline | Ki = 38 nM (for 1,4-dibenzylpiperazine derivative 3a) |
| Quantified Difference | 5-fold increase in affinity (lower Ki value) |
| Conditions | Receptor binding assay using guinea pig brain membrane preparations |
Why This Matters
For researchers developing sigma-1 receptor ligands, selecting the diazepane core over a piperazine core provides a quantifiable, 5-fold head start in affinity, directly impacting the potency and potential therapeutic window of lead compounds.
- [1] Bedürftig, S., & Wünsch, B. (2009). 1,4-Diazepanes derived from (S)-serine – Homopiperazines with improved σ1 (sigma) receptor affinity and selectivity. European Journal of Medicinal Chemistry, 44(2), 519-525. View Source
